molecular formula C10H2Nb2O21 B8234233 Niobium(V)oxalatehydrate

Niobium(V)oxalatehydrate

Cat. No.: B8234233
M. Wt: 643.92 g/mol
InChI Key: XZLABTOOVBNJCD-UHFFFAOYSA-D
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Description

Niobium(V)oxalatehydrate is a chemical compound with the formula Nb(C₂O₄)₅·xH₂O. It is the hydrogen oxalate salt of niobium(V) and typically appears as colorless monoclinic crystals. This compound is soluble in water and oxalic acid, making it useful in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Niobium(V)oxalatehydrate can be synthesized through the reaction of niobium pentachloride with oxalic acid in an aqueous medium. The reaction typically involves dissolving niobium pentachloride in water, followed by the addition of oxalic acid. The mixture is then heated to facilitate the formation of niobium(V) oxalate hydrate .

Industrial Production Methods

In industrial settings, niobium(V) oxalate hydrate is produced by reacting niobium pentachloride with oxalic acid under controlled conditions. The reaction is carried out in large reactors, and the resulting product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Niobium(V)oxalatehydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Niobium(V)oxalatehydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of niobium(V) oxalate hydrate involves its ability to form complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to various chemical and biological effects. For example, in catalytic applications, niobium(V) oxalate hydrate can facilitate oxidation and reduction reactions by providing a stable niobium center that can interact with reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Niobium(V)oxalatehydrate is unique due to its high solubility in water and oxalic acid, making it versatile for various chemical processes. Its ability to form stable complexes with different ligands also sets it apart from other niobium compounds .

Properties

IUPAC Name

niobium(5+);oxalate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C2H2O4.2Nb.H2O/c5*3-1(4)2(5)6;;;/h5*(H,3,4)(H,5,6);;;1H2/q;;;;;2*+5;/p-10
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLABTOOVBNJCD-UHFFFAOYSA-D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Nb+5].[Nb+5]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Nb2O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odorless powder; [Alfa Aesar MSDS]
Record name Niobium oxalate
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CAS No.

21348-59-4
Record name Ethanedioic acid, niobium salt (1:?)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxalic acid, niobium salt
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.295
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Niobium(V)oxalatehydrate
Reactant of Route 2
Niobium(V)oxalatehydrate
Reactant of Route 3
Niobium(V)oxalatehydrate

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